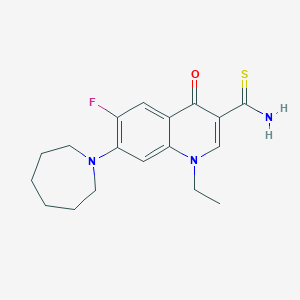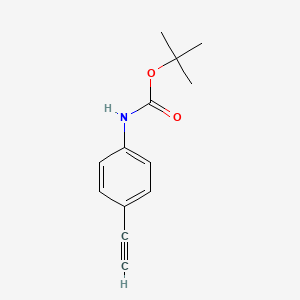
Tert-butyl (4-ethynylphenyl)carbamate
Overview
Description
Tert-butyl (4-ethynylphenyl)carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Synthesis: One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis.
Copper-Catalyzed Three-Component Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: While specific industrial production methods for tert-butyl (4-ethynylphenyl)carbamate are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl (4-ethynylphenyl)carbamate can undergo substitution reactions, particularly in the presence of palladium or copper catalysts.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Used in three-component coupling reactions.
Acidic Conditions: Used for Boc deprotection.
Major Products:
Free Amine: Formed from Boc deprotection.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Organic Compounds: Tert-butyl (4-ethynylphenyl)carbamate is used in the synthesis of indoles and other complex organic molecules.
Biology and Medicine:
Structure-Activity Relationship Studies: It is used in studies exploring the modification of its structure to enhance biological activity, particularly as chloride channel blockers.
Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various bioactive compounds.
Industry:
Pesticide Development: The compound’s structure has been utilized in the synthesis of insecticidal compounds.
Mechanism of Action
The mechanism by which tert-butyl (4-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chloride channel blocker, affecting ion transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl carbamate: Shares the tert-butyl carbamate group but lacks the ethynylphenyl moiety.
Ethyl (4-aminophenyl)carbamate: Similar structure but with an ethyl group instead of tert-butyl.
Uniqueness: Tert-butyl (4-ethynylphenyl)carbamate is unique due to its ethynylphenyl group, which imparts distinct reactivity and applications, particularly in polymerization reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-(4-ethynylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2823702.png)
![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)
![2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)
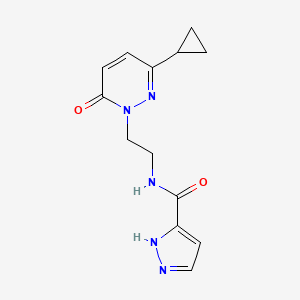
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
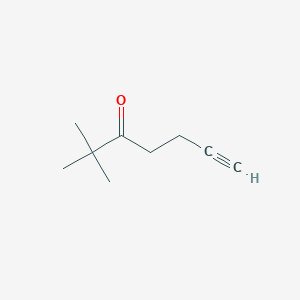
![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)
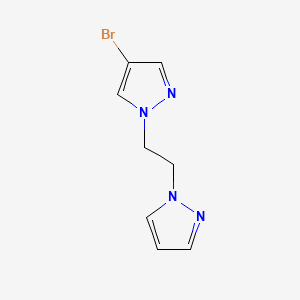
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
![6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2823724.png)
